molecular formula C10H12O3 B168020 2-(2-Ethylphenoxy)acetic acid CAS No. 1798-03-4

2-(2-Ethylphenoxy)acetic acid

Cat. No. B168020
CAS RN: 1798-03-4
M. Wt: 180.2 g/mol
InChI Key: DIJUOSYHQYABQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “2-(2-Methylphenoxy)acetic acid”, involves the reaction of sodium chloroacetate solution with 2-methylphenol and NaOH solution .


Molecular Structure Analysis

The molecular structure of “2-(2-Ethylphenoxy)acetic acid” consists of a two-carbon acetic acid group attached to a phenyl ring through an oxygen atom . The phenyl ring has an ethyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethylphenoxy)acetic acid” include a solid form and a molecular weight of 180.20 . It has a melting point of 138-140°C .

Scientific Research Applications

Selective COX-2 Inhibition for Anti-Inflammatory Applications

2-(2-Ethylphenoxy)acetic acid derivatives have been studied for their potential as selective COX-2 inhibitors, which are crucial in treating inflammation. These compounds can convert arachidonic acid into prostaglandins, making them significant targets for anti-inflammatory treatments. They offer the promise of effective inflammation control with reduced side effects .

Synthesis of Novel Anti-Inflammatory Agents

Researchers have designed and synthesized new anti-inflammatory agents using phenoxy acetic acid derivatives. These compounds have shown significant COX-2 inhibition in vitro, indicating a powerful pharmacological potential. Further in vivo testing has demonstrated their ability to reduce paw thickness and weight, lower TNF-α and PGE-2 levels, and provide pain-relieving effects without causing stomach ulcers .

Pharmacological Inquiry and Histopathological Profiling

The derivatives of 2-(2-Ethylphenoxy)acetic acid have undergone comprehensive bio-pharmacological inquiry and histopathological profiling. This includes assessing their selectivity toward COX-1/COX-2 enzymes and evaluating their anti-inflammatory effects, as well as examining histological changes to ensure safety and efficacy .

Toxicological Scrutiny

A critical aspect of the research involves toxicological scrutiny of these compounds. This includes assessing renal and stomach function, measuring liver enzymes such as AST and ALT, and monitoring kidney indicators like creatinine and urea to establish a safety profile for potential therapeutic use .

Design and Synthesis of Phenoxy Acetamide Derivatives

Phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, have been investigated as possible therapeutic candidates. These compounds are synthesized using various chemical techniques and computational chemistry applications to study their biological effects and interactions based on molecular structure .

Development of Tailored Drugs

The chemical diversity of phenoxy acetamide and its derivatives is explored to design new pharmaceuticals that are safe and effective. This research aims to enhance the quality of life by providing new derivatives that can act as successful agents in terms of safety and efficacy .

Bio-utilization of CO2

Studies have also explored the impact of 2-(2-Ethylphenoxy)acetic acid derivatives on homoacetogenesis, an important pathway for the bio-utilization of CO2. This research investigates the influence of oxygen partial pressure on the accumulation of acetic acid under microaerobic conditions, which could have implications for environmental sustainability .

Safety and Hazards

Safety information for “2-(2-Ethylphenoxy)acetic acid” indicates that it can cause serious eye damage . Precautions should be taken to avoid dust formation, breathing vapors, mist, or gas, and ensure adequate ventilation .

properties

IUPAC Name

2-(2-ethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJUOSYHQYABQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324906
Record name (2-Ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1798-03-4
Record name 1798-03-4
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Record name (2-Ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethylphenoxy)acetic acid
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